molecular formula C15H17NO2 B11872240 Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate

Cat. No.: B11872240
M. Wt: 243.30 g/mol
InChI Key: QNZJJTCHODVCMQ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a cyclopropyl group attached to the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: The compound is used as a tool to study biological pathways and mechanisms involving indole derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity. The indole ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole

Uniqueness

Ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects. This can influence the compound’s reactivity, stability, and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 3-(1-methylcyclopropyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-3-18-14(17)13-12(15(2)8-9-15)10-6-4-5-7-11(10)16-13/h4-7,16H,3,8-9H2,1-2H3

InChI Key

QNZJJTCHODVCMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3(CC3)C

Origin of Product

United States

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